4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic framework with a fused cyclohexenone ring and a pyridine moiety. The benzodioxol-5-yl group at the 4-position and phenyl group at the 7-position contribute to its stereoelectronic complexity, while the nitrile group at C-3 enhances reactivity. Its synthesis typically involves multicomponent reactions, as seen in derivatives with analogous scaffolds .
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H20N2O3/c1-14-18(12-25)23(16-7-8-21-22(11-16)29-13-28-21)24-19(26-14)9-17(10-20(24)27)15-5-3-2-4-6-15/h2-8,11,17,23,26H,9-10,13H2,1H3 |
InChI Key |
XPVFQOZKSYKSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 1,3-benzodioxole with appropriate aldehydes and ketones under basic conditions. This is followed by cyclization and nitrile formation steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Hexahydroquinoline Derivatives
Table 3: Antimicrobial Activity of Selected Derivatives
- Antimicrobial Gaps : The target compound’s activity remains uncharacterized, but its structural analogs with electron-withdrawing groups (e.g., chloro, bromo) exhibit moderate activity .
- Physicochemical Metrics : Related compounds (e.g., 4-[4-(benzyloxy)phenyl] derivatives) show logD = 2.54 and water solubility logSw = -5.50, suggesting moderate lipophilicity .
Research Findings and Challenges
Stereochemical Complexity : The target compound’s two stereocenters (C-4 and C-7) complicate synthesis and purification, as seen in spiro-azaspirodecane-diones with similar stereochemistry .
Biological Potential: While benzodioxol derivatives are understudied, their nitrile and ketone functionalities suggest reactivity amenable to derivatization for drug discovery .
Analytical Limitations : Predicted collision cross-sections (CCS) for the target compound (235.6 Ų for [M+H]⁺) indicate challenges in mass spectrometry-based quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
